Cas no 171425-52-8 (methyl 2-(4-bromo-3-chlorophenyl)acetate)

171425-52-8 structure
Nome do Produto:methyl 2-(4-bromo-3-chlorophenyl)acetate
N.o CAS:171425-52-8
MF:C9H8BrClO2
MW:263.515621185303
MDL:MFCD18398726
CID:4612437
PubChem ID:54502381
methyl 2-(4-bromo-3-chlorophenyl)acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- YDILXORBWYRLID-UHFFFAOYSA-N
- Methyl 2-(4-Bromo-3-chlorophenyl)acetate
- methyl 4-bromo-3-chlorophenylacetate
- methyl 2-(4-bromo-3-chlorophenyl)acetate
-
- MDL: MFCD18398726
- Inchi: 1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
- Chave InChI: YDILXORBWYRLID-UHFFFAOYSA-N
- SMILES: C1(Br)C(Cl)=CC(CC(OC)=O)=CC=1
methyl 2-(4-bromo-3-chlorophenyl)acetate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-171443-0.25g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 0.25g |
$406.0 | 2023-09-20 | |
Enamine | EN300-171443-2.5g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 2.5g |
$1723.0 | 2023-09-20 | |
Enamine | EN300-171443-0.1g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 0.1g |
$285.0 | 2023-09-20 | |
A2B Chem LLC | AV94493-1g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 1g |
$391.00 | 2024-04-20 | |
Ambeed | A996427-1g |
Methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 97% | 1g |
$733.0 | 2024-08-03 | |
Aaron | AR01B24P-500mg |
Methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 500mg |
$904.00 | 2025-02-09 | |
A2B Chem LLC | AV94493-250mg |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 250mg |
$353.00 | 2024-04-20 | |
Aaron | AR01B24P-5g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 5g |
$4706.00 | 2023-12-15 | |
A2B Chem LLC | AV94493-5g |
methyl 2-(4-bromo-3-chlorophenyl)acetate |
171425-52-8 | 95% | 5g |
$1207.00 | 2024-04-20 | |
TRC | M297325-50mg |
Methyl 2-(4-Bromo-3-chlorophenyl)acetate |
171425-52-8 | 50mg |
$ 210.00 | 2022-06-04 |
methyl 2-(4-bromo-3-chlorophenyl)acetate Literatura Relacionada
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
171425-52-8 (methyl 2-(4-bromo-3-chlorophenyl)acetate) Produtos relacionados
- 2172062-21-2(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}cyclohexane-1-carboxylic acid)
- 63823-25-6(5-chloro-1,2,3,4-tetrahydronaphthalen-2-amine)
- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)
- 59864-30-1(2,4-Dimethoxypyrimidine-6-carboxylic Acid)
- 2680800-79-5(tert-butyl N-4-bromo-2,6-bis(trifluoromethyl)phenylcarbamate)
- 2248344-98-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate)
- 1261914-18-4(3-(2-Methylphenyl)-2-methylbenzoic acid)
- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- 2228463-66-7(3-(4-ethylcyclohexyl)methylpyrrolidine)
- 2138269-81-3(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl fluoride)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:171425-52-8)methyl 2-(4-bromo-3-chlorophenyl)acetate

Pureza:99%
Quantidade:1g
Preço ($):660.0